N-tert-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-tert-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an imidazo-thiazole core
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for drug development.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group and the chlorophenyl group are then introduced through subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Mechanism of Action
The mechanism by which N-tert-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- N-tert-butyl-2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- N-tert-butyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Uniqueness
N-tert-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-tert-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-17(2,3)20-15(22)8-13-10-23-16-19-14(9-21(13)16)11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTKDUQEEDBFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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